molecular formula C16H15Cl2NO3S B11816934 (5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate

(5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate

Cat. No.: B11816934
M. Wt: 372.3 g/mol
InChI Key: ZDVUAVIWTUJNFQ-UHFFFAOYSA-N
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Description

(5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of two chlorine atoms at positions 5 and 7 on the isoquinoline ring, and a 4-methylbenzenesulfonate group attached to the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the preparation of the 1,2,3,4-tetrahydroisoquinoline core, followed by chlorination at the 5th and 7th positions. The final step involves the sulfonation of the 6th position with 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Chemistry

In chemistry, (5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It has shown activity against certain pathogens and is being investigated for its potential use in drug development .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of neurodegenerative disorders and infectious diseases .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect various cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C16H15Cl2NO3S

Molecular Weight

372.3 g/mol

IUPAC Name

(5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C16H15Cl2NO3S/c1-10-2-4-12(5-3-10)23(20,21)22-16-14(17)8-11-9-19-7-6-13(11)15(16)18/h2-5,8,19H,6-7,9H2,1H3

InChI Key

ZDVUAVIWTUJNFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3CNCCC3=C2Cl)Cl

Origin of Product

United States

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